molecular formula C12H12ClN3OS B2631087 4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one CAS No. 2320723-34-8

4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one

Cat. No. B2631087
CAS RN: 2320723-34-8
M. Wt: 281.76
InChI Key: RNXNCLXXPLTTIH-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one is a compound that has gained significant attention in the field of scientific research due to its potential in various applications. The compound is commonly referred to as CETSA (Cellular Thermal Shift Assay) probe, and it is used in the identification and validation of drug targets in cells and tissues.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one involves the binding of the compound to target proteins. The compound binds to proteins in cells and tissues, and the resulting protein expression patterns are analyzed using CETSA. The binding of the compound to proteins is reversible, and the binding affinity can be modulated by changing the temperature.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one are not well understood. However, the compound has been shown to have minimal cytotoxicity and does not affect the viability of cells or tissues.

Advantages and Limitations for Lab Experiments

4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one has numerous advantages and limitations for lab experiments. The compound is a powerful tool for the identification and validation of drug targets in cells and tissues. The compound is also easy to use and can be applied to a wide range of biological systems. However, the compound has limitations in terms of its binding affinity, and the binding affinity can be modulated by changing the temperature. The compound also has limitations in terms of its specificity, and it may bind to non-target proteins.

Future Directions

There are numerous future directions for 4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one. The compound has the potential to be used in drug discovery and development, and it can be used to identify and validate drug targets in cells and tissues. The compound can also be used in the identification of protein-ligand interactions, which is essential in drug discovery and development. Future research can focus on improving the binding affinity and specificity of the compound, which will enhance its utility in scientific research. Additionally, future research can explore the potential of the compound in other applications, such as disease diagnosis and treatment.
Conclusion
In conclusion, 4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one is a compound that has numerous scientific research applications. The compound is a powerful tool for the identification and validation of drug targets in cells and tissues, and it can be used in the identification of protein-ligand interactions. Future research can focus on improving the binding affinity and specificity of the compound, which will enhance its utility in scientific research. The compound has the potential to be used in drug discovery and development and can be used in other applications, such as disease diagnosis and treatment.

Synthesis Methods

The synthesis of 4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one is a multi-step process that involves the reaction of various reagents. The synthesis process involves the reaction of 4-chlorobenzyl bromide, ethylamine, and sodium hydride to form 2-(4-Chlorophenyl)ethylamine. The resulting compound is then reacted with 4-methyl-3-thiosemicarbazide and trifluoroacetic acid to form 4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one.

Scientific Research Applications

4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one has numerous scientific research applications. The compound is used as a CETSA probe, which is a technique that allows the identification and validation of drug targets in cells and tissues. CETSA is a powerful tool that can be used to identify the direct targets of small molecules in cells and tissues. The technique involves exposing cells or tissues to a range of temperatures and then analyzing the resulting protein expression patterns. The compound can also be used in the identification of protein-ligand interactions, which is essential in drug discovery and development.

properties

IUPAC Name

4-[2-(4-chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-8-11(17)16(12(18)15-14-8)7-6-9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXNCLXXPLTTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N(C1=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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